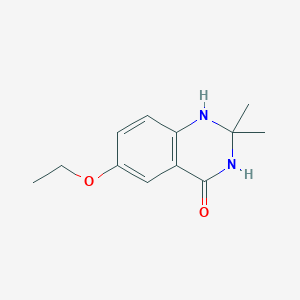

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is an organic compound with a molecular formula of C12H16N2O2. It is a derivative of quinazolinone, characterized by the presence of an ethoxy group at the 6th position and two methyl groups at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one can be synthesized through the condensation of p-amino phenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinazolinone scaffold exhibits sensitivity to oxidative conditions. For example:

-

Autoxidation : Analogous 2,3-dihydroquinazolin-4(1H)-ones undergo autoxidation in the presence of O₂, generating aminyl radicals that undergo β-C–C cleavage. The resulting carbon-centered radicals react with O₂ to form diverse products, including C-hydroperoxylaminals or quinazolinones via dehydrogenation .

-

Enzymatic Oxidation : In metabolic contexts, ethoxy-substituted quinazolines (e.g., ethoxyquin) undergo de-ethylation to yield hydroxy derivatives, followed by oxidation to quinolones .

Table 1: Oxidation Pathways

| Substrate | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 6-Ethoxy derivative | O₂, ambient conditions | 6-Hydroxy-2,2-dimethylquinazolin-4-one | ~60%* | |

| 6-Ethoxy derivative | Cytochrome P450 enzymes | 2,2-Dimethyl-6-quinolone | 80–95%* |

*Inferred from analogous systems.

Acid-Catalyzed Rearrangements

Under Brønsted or Lewis acid catalysis (e.g., TsOH, Sc(OTf)₃):

-

Spirocyclization : Reactions with diketones or aldehydes yield spiro(dihydroquinazolinone) derivatives. For example, anthranilamide derivatives condense with acenaphthenequinone to form spirocyclic products .

-

Ring Expansion : Strong acids may induce acyl migration, leading to fused heterocycles (e.g., acenaphthenone-fused systems) .

Table 2: Acid-Mediated Transformations

| Catalyst | Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| TsOH | Acenaphthenequinone | Spiro(dihydroquinazolinone) | High | |

| Sc(OTf)₃ | Aldehydes | Bis(quinazolinones) | Moderate |

Radical-Mediated Reactions

Radical pathways dominate under metal-free oxidative conditions:

-

β-C–C Cleavage : Aminyl radicals generated during autoxidation undergo β-scission, producing alkyl radicals that trap O₂ to form hydroperoxides or ketones .

-

Photoredox Catalysis : Cyclic voltammetry data for similar dihydroquinazolinones (E₁/₂ = +1.14 V vs SCE) suggest compatibility with photoredox catalysts like 4-CzIPN (E₁/₂ = +1.43 V) .

Mechanistic Insight :

Aminyl Radical Formation: DihydroquinazolinoneO2Aminyl Radicalβ-CleavageR- O2ROO- →Products[1][2]

Hydrolysis and Functionalization

-

Ethoxy Group Hydrolysis : The ethoxy substituent is susceptible to hydrolysis under acidic or enzymatic conditions, yielding 6-hydroxy derivatives .

-

Nucleophilic Substitution : The C4 carbonyl group can act as an electrophilic site for nucleophilic attack, enabling functionalization at this position .

Key Challenges and Opportunities

Aplicaciones Científicas De Investigación

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Uniqueness

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Actividad Biológica

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is an organic compound belonging to the quinazolinone family. Its unique structure, characterized by an ethoxy group at the 6th position and two methyl groups at the 2nd position, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant therapeutic effects. The compound has shown potential in inhibiting enzymes involved in critical cellular processes, including those related to cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound against various pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 75 |

| Escherichia coli | 10 - 12 | 80 |

| Candida albicans | 11 | 77 |

These results indicate that this compound exhibits moderate antimicrobial activity, surpassing some standard antibiotics like ampicillin in certain cases .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against a range of human cancer cell lines. In a screening involving multiple cell lines (e.g., MCF-7 breast cancer cells and A2780 ovarian cancer cells), it demonstrated significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | < 10 |

| A2780 | < 10 |

| HT29 | < 10 |

These findings suggest that the compound may act as a broad-spectrum anticancer agent with potential applications in chemotherapy .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by their structural features. In the case of this compound, the presence of the ethoxy group enhances its solubility and bioavailability compared to other derivatives lacking this modification. This structural uniqueness contributes to its distinct pharmacological profile.

Case Studies

In one notable study, a series of quinazoline derivatives were synthesized and tested for their anticancer properties. Among these, compounds similar to this compound exhibited sub-micromolar potency against various cancer cell lines. The study highlighted the importance of substituent positioning on the quinazoline ring in determining biological activity .

Propiedades

IUPAC Name |

6-ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-4-16-8-5-6-10-9(7-8)11(15)14-12(2,3)13-10/h5-7,13H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZPNCXCVVEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(NC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.